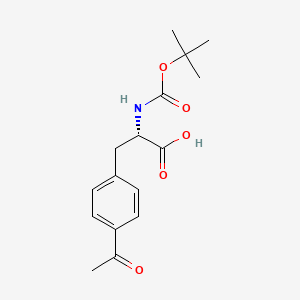

Boc-4-acetyl-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRFBNRDRVUAF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-4-acetyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-acetyl-L-phenylalanine is a synthetically modified, non-proteinogenic amino acid. As a derivative of the essential amino acid L-phenylalanine, it possesses a unique chemical structure characterized by a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an acetyl group at the para-position of the phenyl ring. This strategic functionalization makes it a valuable building block in peptide synthesis and drug discovery. The Boc group provides a stable yet readily cleavable protecting element for the amine, essential for controlled, stepwise peptide elongation. The acetyl moiety on the phenyl ring introduces a keto group, which can serve as a versatile chemical handle for various bioconjugation strategies, for studying protein-protein interactions, or for designing novel therapeutic agents. This guide provides a comprehensive overview of the available technical data, synthesis protocols, and potential applications of this compound and its closely related analogs.

Physicochemical Properties

Table 1: Physicochemical Data of Boc-4-acetyl-D-phenylalanine [1]

| Property | Value |

| Synonyms | Boc-D-Phe(4-Ac)-OH, (R)-Boc-2-amino-3-(4-acetylphenyl)propionic acid |

| CAS Number | 1212921-46-4 |

| Molecular Formula | C₁₆H₂₁NO₅ |

| Molecular Weight | 307.34 g/mol |

| Appearance | Pale yellow solid |

| Purity | ≥ 99% (HPLC) |

| Storage Conditions | 2 - 8 °C |

Table 2: Physicochemical Data of Boc-4-(acetyl-amino)-L-phenylalanine [2]

| Property | Value |

| Synonyms | Boc-L-Phe(4-NHAc)-OH, Boc-Phe(4-NHAc)-OH |

| CAS Number | 114117-42-9 |

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 322.36 g/mol |

| Appearance | Off-white powder |

| Purity | ≥ 98% (HPLC) |

| Optical Rotation | [a]D²⁵ = +23.7 ± 2º (c=2.64 in MeOH) |

| Storage Conditions | 0 - 8 °C |

Table 3: Physicochemical Data of 4-Acetyl-L-phenylalanine [3]

| Property | Value |

| Synonyms | p-acetyl-L-phenylalanine, (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid |

| CAS Number | 122555-04-8 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| XLogP3-AA | -1.4 |

| Exact Mass | 207.08954328 Da |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached in two main stages: the synthesis of the core amino acid, 4-acetyl-L-phenylalanine, followed by the protection of the α-amino group with a Boc moiety.

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol is a generalized procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc anhydride).[4][5]

Materials:

-

4-acetyl-L-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-dioxane/water, THF, or DCM)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate or other suitable organic solvent for extraction

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 4-acetyl-L-phenylalanine in the chosen solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) to the reaction mixture while stirring.

-

Allow the reaction to proceed at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

References

An In-depth Technical Guide to the Core Chemical Properties of Boc-4-acetyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-4-acetyl-L-phenylalanine (Boc-4-acetyl-L-phenylalanine) is a synthetically modified amino acid that serves as a valuable building block in peptide synthesis and drug discovery. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled and sequential addition to a growing peptide chain. The presence of the acetyl moiety on the phenyl ring at the para position offers a unique functional handle for further chemical modifications and bioconjugation, making it a versatile tool for creating peptides with tailored properties and for studying protein structure and function. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Boc-4-acetyl-phenylalanine

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₅ | [1] |

| Molecular Weight | 307.34 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| CAS Number | 1212921-46-4 (for D-enantiomer) | [1] |

Table 2: Predicted and Comparative Spectral Data

While experimental spectra for this compound are not available, the following table provides predicted shifts and values based on the analysis of structurally similar compounds such as Boc-L-phenylalanine, 4-acetyl-L-phenylalanine, and N-acetyl-L-phenylalanine.

| Spectral Data | Predicted/Comparative Values |

| ¹H NMR | δ (ppm): ~1.4 (s, 9H, Boc), ~2.6 (s, 3H, acetyl), ~3.1-3.3 (m, 2H, β-CH₂), ~4.3-4.5 (m, 1H, α-CH), ~7.3-7.9 (m, 4H, aromatic) |

| ¹³C NMR | δ (ppm): ~26 (acetyl CH₃), ~28 (Boc CH₃), ~37 (β-C), ~55 (α-C), ~80 (Boc C), ~128-138 (aromatic C), ~155 (Boc C=O), ~175 (carboxyl C=O), ~197 (acetyl C=O) |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ ≈ 308.14, [M+Na]⁺ ≈ 330.12 |

| FT-IR | ν (cm⁻¹): ~3300 (N-H), ~2980 (C-H), ~1710 (C=O, acid), ~1680 (C=O, ketone & Boc), ~1520 (N-H bend), ~1250 (C-O) |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, it can be readily prepared from 4-acetyl-L-phenylalanine using a standard Boc-protection procedure.

Materials:

-

4-acetyl-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution or dilute HCl

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-acetyl-L-phenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Addition of Boc Anhydride: Cool the solution in an ice bath and add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a 5% citric acid solution or dilute HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-chemistry based solid-phase peptide synthesis.

Materials:

-

This compound

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Other Boc-protected amino acids

-

Cleavage cocktail (e.g., HF or TFMSA/TFA)

General SPPS Cycle:

-

Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 25-50%).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a solution of DIEA in DCM.

-

Coupling: The next Boc-protected amino acid (in this case, this compound) is activated with a coupling reagent and added to the resin to form the peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid cocktail.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications:

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of novel peptides. The acetyl group can be used to modulate the electronic properties and potential interactions of the phenylalanine side chain.[1]

-

Drug Development: The unique functionality of the acetyl group allows for its use in creating peptidomimetics and other therapeutic agents. It can act as a site for bioconjugation, enabling the attachment of drugs, imaging agents, or other molecules to the peptide.[1]

-

Protein Engineering and Signaling Pathway Analysis: 4-acetyl-L-phenylalanine can be genetically incorporated into proteins in response to an amber stop codon. This allows for the site-specific introduction of a ketone handle into a protein of interest. This ketone group is chemically orthogonal to the functional groups of the canonical amino acids and can be selectively reacted with hydroxylamine- or hydrazine-containing probes. This powerful technique enables a wide range of studies, including:

-

Fluorescent Labeling: Attachment of fluorescent dyes to study protein localization, dynamics, and interactions.

-

Biophysical Probes: Introduction of spin labels for electron paramagnetic resonance (EPR) studies or other probes to investigate protein structure and conformational changes.

-

Cross-linking: Formation of covalent linkages to study protein-protein interactions within signaling pathways.

-

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Incorporation of this compound in SPPS.

Conclusion

This compound is a highly valuable, albeit specialized, amino acid derivative for chemical biology and drug discovery. Its key feature is the acetyl group on the phenyl ring, which provides a versatile handle for a variety of chemical modifications, enabling the synthesis of complex peptides and the site-specific labeling of proteins. While detailed physicochemical data for the L-enantiomer is sparse in publicly available literature, its properties can be inferred from its D-enantiomer and related compounds. The established protocols for Boc-protection and solid-phase peptide synthesis are readily applicable to this compound, making it an accessible tool for researchers in the field. Its utility in the genetic incorporation of unnatural amino acids further solidifies its importance in the study of protein function and signaling pathways.

References

An In-depth Technical Guide to Boc-4-acetyl-L-phenylalanine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-4-acetyl-L-phenylalanine (Boc-4-acetyl-L-phenylalanine), a synthetically versatile amino acid derivative with significant potential in peptide synthesis and drug discovery. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its applications in the development of novel therapeutics and research tools.

Core Structure and Chemical Properties

This compound is a derivative of the natural amino acid L-phenylalanine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an acetyl group at the para (4-) position of the phenyl ring. The Boc group provides stability during peptide synthesis and is readily removable under acidic conditions, while the acetyl moiety offers a unique functional handle for further chemical modifications.

While specific experimental data for the L-enantiomer is not extensively available in public literature, the properties can be reliably inferred from its D-enantiomer and the un-protected form.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (inferred) | Boc-4-acetyl-D-phenylalanine[1] | 4-Acetyl-L-phenylalanine[2] |

| Molecular Formula | C₁₆H₂₁NO₅ | C₁₆H₂₁NO₅ | C₁₁H₁₃NO₃ |

| Molecular Weight | 307.34 g/mol | 307.34 g/mol | 207.23 g/mol |

| Appearance | Likely a pale yellow or off-white solid | Pale yellow solid | Not specified |

| CAS Number | Not readily available | 1212921-46-4 | 122555-04-8 |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and logical two-step synthetic pathway can be proposed based on established organic chemistry principles:

-

Friedel-Crafts Acylation of L-phenylalanine: The synthesis would likely begin with the introduction of the acetyl group onto the phenyl ring of L-phenylalanine via a Friedel-Crafts acylation reaction. This typically involves reacting L-phenylalanine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The para position is the most likely site of acylation due to steric and electronic factors. It is crucial to perform this reaction under conditions that minimize racemization of the chiral center.

-

N-Boc Protection of 4-acetyl-L-phenylalanine: The resulting 4-acetyl-L-phenylalanine would then be protected at the α-amino group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) and an appropriate solvent system (e.g., a mixture of water and dioxane or tetrahydrofuran). This reaction is a standard procedure for the N-protection of amino acids.[3][4]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-acetyl-L-phenylalanine (via Friedel-Crafts Acylation)

-

Materials: L-phenylalanine, acetyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM).

-

Procedure:

-

Suspend L-phenylalanine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add anhydrous AlCl₃ to the suspension with vigorous stirring.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to ice-cold water.

-

Adjust the pH to precipitate the product.

-

Filter, wash the solid with cold water, and dry under vacuum to yield 4-acetyl-L-phenylalanine.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound (N-Boc Protection)

-

Materials: 4-acetyl-L-phenylalanine, di-tert-butyl dicarbonate ((Boc)₂O), sodium bicarbonate (NaHCO₃), dioxane, water.

-

Procedure:

-

Dissolve 4-acetyl-L-phenylalanine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., citric acid or KHSO₄) to a pH of 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | - Singlet around 1.4 ppm (9H, Boc group protons)- Singlet around 2.6 ppm (3H, acetyl group protons)- Multiplets in the aromatic region (4H, phenyl ring protons)- Multiplets corresponding to the α- and β-protons of the phenylalanine backbone. |

| ¹³C NMR | - Carbonyl carbons of the carboxylic acid, Boc group, and acetyl group.- Quaternary carbon of the Boc group.- Aromatic carbons.- α- and β-carbons of the phenylalanine backbone. |

| Mass Spectrometry (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 306.13 |

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for the synthesis of modified peptides and peptidomimetics. The presence of the acetyl group on the phenyl ring opens up numerous possibilities for researchers in drug development and chemical biology.

-

Site-Specific Modification of Peptides: The ketone functionality of the acetyl group provides a unique and orthogonal chemical handle for post-synthetic modifications. For instance, it can undergo oxime ligation with hydroxylamine-containing molecules, allowing for the site-specific attachment of various payloads such as fluorescent dyes, spin labels for EPR studies, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

-

Development of Novel Peptide-Based Therapeutics: Incorporation of this compound into peptide sequences can lead to novel therapeutic agents with enhanced properties. The modified side chain can influence the peptide's conformation, receptor binding affinity, and metabolic stability. This is particularly relevant in the design of enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides.

-

Cross-linking and Bioconjugation: The acetyl group can be utilized in cross-linking studies to probe protein-protein interactions or to conjugate peptides to larger biomolecules like antibodies or nanoparticles for targeted drug delivery.

Visualizations

Synthesis Workflow of this compound

Caption: Plausible two-step synthesis of this compound.

Logical Relationship of Applications

Caption: Applications of this compound in research.

References

An In-depth Technical Guide to the Synthesis of Boc-4-acetyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for Boc-4-acetyl-L-phenylalanine, a valuable non-canonical amino acid analog used in peptide synthesis and drug discovery. The introduction of a keto group on the phenyl ring offers a versatile handle for further chemical modifications, such as the creation of peptidomimetics, bioconjugation, and the development of novel therapeutic agents.

The synthesis of this compound is typically achieved through a multi-step process commencing with commercially available L-phenylalanine. The core strategy involves the protection of the amino and carboxyl groups, followed by a regioselective Friedel-Crafts acylation to introduce the acetyl moiety at the para-position of the phenyl ring.

Overall Synthetic Pathway

The logical synthetic route is a three-step process designed to ensure high yields and prevent unwanted side reactions. The workflow involves the initial protection of the carboxylic acid via esterification, followed by the protection of the amino group, and culminating in the key Friedel-Crafts acylation reaction.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections detail the experimental procedures for each step of the synthesis.

Step 1: Esterification of L-Phenylalanine

To prevent side reactions at the carboxylic acid functional group during the subsequent Friedel-Crafts acylation, it is first protected as a methyl ester.

Methodology:

-

Suspend L-phenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid, L-phenylalanine methyl ester hydrochloride, can be used in the next step without further purification, or it can be recrystallized from methanol/diethyl ether.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Typical Yield |

| L-Phenylalanine | 1 eq | Starting Material | - |

| Methanol (Anhydrous) | Solvent | Reflux Temperature | >95% |

| Thionyl Chloride | 1.2-1.5 eq | Reagent | - |

Step 2: N-Boc Protection of L-Phenylalanine Methyl Ester

The amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the Friedel-Crafts step.

Methodology:

-

Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate (2.5-3 equivalents), to neutralize the hydrochloride and deprotonate the amino group.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Once the reaction is complete, perform an aqueous workup. If using DCM, wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine methyl ester as an oil or a low-melting solid.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Typical Yield |

| L-Phenylalanine Methyl Ester HCl | 1 eq | Starting Material | - |

| Di-tert-butyl dicarbonate | 1.1-1.2 eq | Boc-protecting agent | 90-98% |

| Triethylamine/NaHCO₃ | 2.5-3 eq | Base | - |

| Dichloromethane/Dioxane-H₂O | Solvent | Room Temperature | - |

Step 3: Friedel-Crafts Acylation

This is the key step where the acetyl group is introduced onto the phenyl ring. The reaction is directed to the para-position due to the steric hindrance of the amino acid side chain.

Methodology:

-

Dissolve Boc-L-phenylalanine methyl ester (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents), portion-wise, keeping the temperature below 5 °C.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Slowly add acetyl chloride (1.2-1.5 equivalents) dropwise.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound methyl ester.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Typical Yield |

| Boc-L-phenylalanine methyl ester | 1 eq | Starting Material | - |

| Aluminum Chloride (Anhydrous) | 2.5-3 eq | Lewis Acid Catalyst | 60-80% |

| Acetyl Chloride | 1.2-1.5 eq | Acylating Agent | - |

| Dichloromethane (Anhydrous) | Solvent | 0 °C to RT | - |

Step 4: Saponification (Optional)

If the free carboxylic acid is the desired final product, the methyl ester is hydrolyzed.

Methodology:

-

Dissolve the this compound methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5-2 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid solution (e.g., 1M HCl or KHSO₄).

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Typical Yield |

| This compound methyl ester | 1 eq | Starting Material | - |

| Lithium Hydroxide | 1.5-2 eq | Base | >90% |

| THF/Water | Solvent | Room Temperature | - |

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis follow a logical progression of protection and functionalization, as illustrated in the reaction pathway diagram.

Caption: Reaction pathway illustrating the key transformations.

This detailed guide provides the necessary protocols and data for the successful synthesis of this compound, a key building block for advanced applications in chemical biology and drug development. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned in this protocol.

A Technical Guide to Boc-4-acetyl-L-phenylalanine: Properties, Synthesis, and Applications in Advanced Biological Research

For Immediate Release

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-4-acetyl-L-phenylalanine (Boc-4-acetyl-L-phenylalanine), a synthetically versatile unnatural amino acid derivative. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, protein engineering, and the study of biological signaling pathways. This document details the physicochemical properties, a standard synthesis protocol, and key applications of this compound, with a focus on its role in advancing our understanding of protein structure and function.

Physicochemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an acetyl moiety at the para position of the phenyl ring. The Boc group provides stability during chemical synthesis and is readily removable under acidic conditions, making it a cornerstone in solid-phase peptide synthesis (SPPS).[1] The acetyl group offers a unique chemical handle for bioorthogonal reactions, enabling the site-specific modification of peptides and proteins.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 307.34 g/mol | [2] |

| Molecular Formula | C₁₆H₂₁NO₅ | [2] |

| Appearance | Pale yellow solid | [2] |

| Storage Conditions | 2 - 8 °C | [2] |

Synthesis Protocol: Boc Protection of 4-acetyl-L-phenylalanine

The synthesis of this compound is typically achieved through the protection of the α-amino group of 4-acetyl-L-phenylalanine. A general and widely adopted method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

4-acetyl-L-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

5% Citric acid solution or Potassium hydrogen sulfate solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve 4-acetyl-L-phenylalanine in a 1:1 (v/v) mixture of dioxane and water containing one equivalent of sodium hydroxide.[1][3]

-

Addition of Boc Anhydride: To the stirred solution, add a slight molar excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.[1][3]

-

Work-up:

-

Dilute the reaction mixture with water and wash with a non-polar organic solvent like pentane or ethyl acetate to remove unreacted (Boc)₂O and by-products.[3]

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 using a cold solution of citric acid or potassium hydrogen sulfate.[3]

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

-

Isolation and Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by crystallization or chromatography if necessary.

-

Caption: Logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in several advanced research areas, primarily due to the functionalities of its protecting group and the acetylated phenyl ring.

Solid-Phase Peptide Synthesis (SPPS)

As a Boc-protected amino acid, this compound is a key component in Boc-based SPPS.[2] This methodology is particularly effective for synthesizing complex and hydrophobic peptides. The general cycle of Boc-SPPS involves the sequential coupling of Boc-protected amino acids to a growing peptide chain on a solid support, with an acid-mediated deprotection step to remove the Boc group before each coupling.

Incorporation of Unnatural Amino Acids into Proteins

A major application of this compound is in the field of protein engineering, where its deprotected form, p-acetyl-L-phenylalanine (pAcPhe), is genetically incorporated into proteins as an unnatural amino acid (UAA).[4] This is achieved by repurposing a stop codon (e.g., the amber codon, TAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAcPhe.[4][5]

The ketone group on the phenyl ring of the incorporated pAcPhe is chemically orthogonal to the functional groups of the 20 canonical amino acids.[4] This allows for the site-specific labeling of proteins with a wide range of probes, including:

-

Spin Labels: For studying protein structure and dynamics using site-directed spin labeling (SDSL) and electron paramagnetic resonance (EPR) spectroscopy.[4][6][7]

-

Fluorescent Dyes: To investigate protein localization, interactions, and conformational changes.

-

Cross-linking Agents: To map protein-protein interactions in vitro and in vivo.[5]

-

Biophysical Probes: To introduce novel chemical functionalities for various analytical purposes.[5]

This technique has been instrumental in studying challenging biological systems, such as G protein-coupled receptors (GPCRs), where it allows for the precise analysis of receptor activation and signaling.[8][9][10]

Caption: Experimental workflow for incorporating p-acetyl-L-phenylalanine into a protein.

Conclusion

This compound is a powerful tool for chemical biologists and drug discovery scientists. Its utility in peptide synthesis and, more significantly, as a precursor for the genetic incorporation of a keto-functionalized unnatural amino acid, provides a robust platform for the site-specific modification of proteins. This enables detailed investigations into protein structure, dynamics, and interactions that are often not achievable through conventional methods. The continued application of this and similar unnatural amino acids promises to further expand our ability to probe and manipulate biological systems with high precision.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanded genetic code - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mta.scholaris.ca [mta.scholaris.ca]

- 9. mta.scholaris.ca [mta.scholaris.ca]

- 10. resources.revvity.com [resources.revvity.com]

Navigating the Solubility Landscape of Boc-4-acetyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-acetyl-L-phenylalanine is a crucial building block in contemporary drug discovery and peptide synthesis. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an acetyl moiety on the phenyl ring, offers valuable properties for the design of novel peptides and peptidomimetics. However, a thorough understanding of its solubility characteristics is paramount for its effective application in various experimental and manufacturing settings. This technical guide provides a comprehensive overview of the available solubility data for this compound and related compounds, details a general experimental protocol for solubility determination, and presents a visual workflow to aid researchers in their endeavors.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, information on structurally similar compounds provides valuable insights into its likely solubility profile. The presence of the lipophilic Boc group generally enhances solubility in organic solvents.

Data Presentation: Solubility of Related Phenylalanine Derivatives

To provide a useful reference point, the following tables summarize the available quantitative solubility data for closely related N-acetyl and Boc-protected phenylalanine derivatives. These compounds share key structural features with this compound and can therefore offer an informed estimation of its solubility behavior.

Table 1: Solubility of N-Acetyl-L-phenylalanine

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~12[1] |

| Dimethylformamide (DMF) | Not Specified | ~16[1] |

| Ethanol | Not Specified | Slightly Soluble[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~0.25[1] |

| Ethanol | Not Specified | 20[2] |

| Acetone | Not Specified | Soluble[2] |

Table 2: Solubility of Boc-L-phenylalanine

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100[3] |

Qualitative Solubility Information for a Structurally Similar Compound:

Boc-4-amino-L-phenylalanine, which differs from the target compound by the substitution of the acetyl group with an amino group, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] A clear solution of 4-Amino-N-Boc-L-phenylalanine was also noted at a concentration of 0.3 g in 2 mL of DMF.[5] This suggests that this compound is also likely to be soluble in these common organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a standard approach to ascertain the saturation solubility of a solid in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), water, phosphate-buffered saline (PBS))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For finer suspensions, centrifugation at a controlled temperature can be employed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

A Comprehensive Technical Guide to the Storage and Handling of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical compounds.[1] Its utility is derived from its stability across a wide range of chemical conditions and its straightforward, selective removal under mild acidic environments.[1][2] Proper storage and handling of Boc-protected amino acids are paramount to preserving their integrity and ensuring the success of synthetic endeavors. This guide provides an in-depth overview of best practices, stability considerations, and essential experimental protocols.

Core Principles of Stability and Storage

The stability of Boc-protected amino acids is primarily influenced by their susceptibility to acid-catalyzed hydrolysis. The Boc group is robust under basic, nucleophilic, and reductive conditions, which allows for selective deprotection in complex synthetic routes.[1][2] However, exposure to acidic conditions, elevated temperatures, and moisture can lead to premature deprotection and degradation.

Key Degradation Pathways:

-

Acid Hydrolysis: The primary vulnerability of the Boc group is its lability in acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[3][4] Therefore, avoiding acidic environments during storage is critical.

-

Thermal Degradation: While generally stable at room temperature for short periods, prolonged exposure to elevated temperatures (above 85-90°C) can cause thermal deprotection.[3]

-

Moisture: Atmospheric moisture can contribute to the slow hydrolysis of the Boc group, especially if acidic impurities are present.

Recommended Storage Protocols

To mitigate degradation and ensure the long-term stability of Boc-protected amino acids, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C[5][6] or -20°C[7]. Short-term: Room temperature is acceptable.[8] | Minimizes thermal and hydrolytic degradation.[3] |

| Atmosphere | Tightly sealed container.[8] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advised.[5] | Prevents exposure to atmospheric moisture and carbon dioxide, which can form carbamate salts.[3][5] |

| Light | Store in amber vials or other light-protecting containers.[3] | Prevents potential photolytic degradation.[3] |

| Container | Clean, dry, and tightly sealed containers. | Prevents contamination and moisture ingress.[5] |

Best Practices for Handling

Proper handling techniques are crucial to prevent contamination and degradation of these sensitive reagents.

-

Temperature Equilibration: Before opening a refrigerated container, always allow it to warm to room temperature.[5][8] This critical step prevents condensation of atmospheric moisture onto the cold powder, which could initiate hydrolysis.[5]

-

Minimize Exposure: When weighing or dispensing the compound, work efficiently to minimize its exposure to the atmosphere. Reseal the container securely and promptly after use.[5]

-

Inert Atmosphere: For sensitive applications or long-term use of a single container, flushing the container with a dry, inert gas like argon or nitrogen before sealing is a highly recommended practice.[5]

-

Avoid Contamination: Always use clean, dry spatulas and weighing equipment. Never return unused material to the original container to prevent cross-contamination.[5]

Solubility Characteristics

The solubility of Boc-protected amino acids is a critical factor in their application, particularly in solution-phase and solid-phase synthesis. While generally soluble in organic solvents, their solubility can vary based on the amino acid side chain.

| Boc-Amino Acid | Solvent | Solubility | Notes |

| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL.[9] |

| Boc-Gly-Gly-OH | DMSO | ~100 mg/mL | Requires sonication.[9] |

| Boc-β-Ala-OH | DMSO | ~100 mg/mL | Requires sonication, warming, and heating to 60°C.[9] |

| General | DCM, DMF, THF | Generally soluble.[1] | Solubility in less polar solvents can vary.[1] |

Troubleshooting Solubility Issues: Poor solubility can lead to low coupling efficiency in peptide synthesis.[9] If a Boc-amino acid precipitates from solution, consider the following:

-

Adding a small amount of a stronger co-solvent like DMSO.[9]

-

Gentle warming and/or sonication, while monitoring for degradation.[9]

-

Using a co-solvent system, such as a 1:1:1 mixture of DCM, DMF, and NMP.[9]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving Boc-protected amino acids.

Boc Protection of an Amino Acid

This protocol describes a general method for the N-α-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[1][10]

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate (Boc₂O)[1]

-

Sodium hydroxide (NaOH) or triethylamine (TEA)[10][]

-

Dioxane and water (or another suitable solvent like THF)[10][]

-

Ethyl acetate

-

5% Citric acid solution

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing a suitable base like NaOH or TEA (1.5 eq).[10][12]

-

Slowly add a solution of Boc₂O (1.1 eq) to the reaction mixture at room temperature with stirring.[2][12]

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[1][2]

-

Upon completion, dilute the reaction mixture with water.[1][12]

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and byproducts.[12]

-

Acidify the aqueous layer with a cold 5% citric acid solution to a pH of approximately 3.[12]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[1][12]

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual cycle for the removal of the Boc group from a resin-bound peptide.[13][14]

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.[13][14]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5][13]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[5][14]

-

To neutralize the resulting trifluoroacetate salt, wash the resin with a 5-10% solution of DIEA in DMF or DCM (2 times for 2 minutes each).[5][13]

-

Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[5]

Coupling of a Boc-Amino Acid in SPPS (HBTU/HATU Activation)

This protocol is recommended for efficient peptide bond formation, especially for challenging couplings.[13][15]

Materials:

-

Deprotected peptide-resin

-

Boc-protected amino acid

-

HBTU or HATU

-

DIEA

-

DMF

Procedure:

-

Swell the deprotected and neutralized peptide-resin in DMF.[15]

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to resin loading) and HBTU or HATU (2-4 equivalents) in DMF.[15]

-

Add DIEA (4-8 equivalents) to the amino acid solution to initiate pre-activation.[13][15]

-

Allow the mixture to pre-activate for 2-5 minutes.[13]

-

Immediately add the activated amino acid solution to the resin.[5][15]

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[13]

-

Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test. A negative result indicates complete coupling.[5][13]

-

If the coupling is incomplete, the coupling step can be repeated.[15]

-

Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).[15]

Quality Control and Analytical Techniques

Ensuring the purity and structural integrity of Boc-protected amino acids is crucial. A suite of analytical techniques is employed for this purpose.[16]

| Technique | Purpose |

| NMR Spectroscopy (¹H and ¹³C) | Provides unambiguous structural confirmation. The Boc group has a characteristic singlet peak around 1.4 ppm in ¹H NMR for the nine equivalent protons.[16] |

| Mass Spectrometry (MS) | Confirms the molecular weight of the Boc-protected amino acid.[16] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to quantify impurities.[16][] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups, including the carbamate of the Boc group.[16] |

| Thin Layer Chromatography (TLC) | A rapid method for monitoring the progress of protection and deprotection reactions.[4][16] |

Common Impurities: Potential impurities in Boc-protected amino acids can include:

-

Residual starting materials (unprotected amino acid).

-

Di-Boc protected amino acids.

-

tert-Butyl esters formed as byproducts.[18]

-

Byproducts from the decomposition of Boc₂O.

Visual Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the handling and use of Boc-protected amino acids.

Caption: Logical workflow for handling and using Boc-protected amino acids.

Caption: Relationship between storage conditions and compound stability.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Commercial Availability and Technical Applications of Boc-4-acetyl-L-phenylalanine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and key applications of Boc-4-acetyl-L-phenylalanine, a non-canonical amino acid of significant interest to researchers in drug discovery, protein engineering, and chemical biology. This document details potential commercial sources, presents technical data in a structured format, and offers detailed experimental protocols for its use in peptide synthesis and protein engineering.

Commercial Sourcing of 4-Acetyl-L-phenylalanine and its Derivatives

While direct, off-the-shelf commercial suppliers for this compound are not broadly listed, the unprotected precursor, 4-Acetyl-L-phenylalanine (CAS: 122555-04-8), is available from a number of chemical suppliers.[1][2][3][4][5] The availability of this precursor suggests that Boc-protected versions may be available through custom synthesis requests from these or other specialized vendors. Researchers are encouraged to inquire with the suppliers listed below regarding the availability of the Boc-protected form.

Table 1: Commercial Suppliers of 4-Acetyl-L-phenylalanine (CAS: 122555-04-8)

| Supplier | Product Name | Purity | Additional Notes |

| AChemBlock | 4-Acetyl-L-phenylalanine | 98% | [1] |

| American Elements | H-Phe(4-Ac)-OH | Not specified | [2] |

| BLDpharm | H-Phe(4-Ac)-OH | Not specified | [3] |

| ChemScene | H-Phe(4-Ac)-OH | ≥98% | [4] |

| LGC Standards | 4-Acetyl-L-phenylalanine Hydrochloride | Not specified | Hydrochloride salt form.[6] |

| CymitQuimica | L-Phenylalanine, 4-acetyl- | 97% to ≥97% | Lists multiple purity grades.[7] |

Note: The availability and specifications of these products are subject to change. Please consult the respective supplier's website for the most current information.

Chem-Impex lists the D-isomer, Boc-4-acetyl-D-phenylalanine, indicating their capability in handling similar compounds.[8]

Key Applications and Experimental Protocols

This compound is a valuable building block for two primary applications: its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and the site-specific introduction into proteins through genetic code expansion. The para-acetyl group serves as a versatile chemical handle for bio-orthogonal conjugation reactions.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of a well-established strategy for SPPS.[9][10][11] The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

-

Boc Deprotection:

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

Dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

-

Add this solution to the neutralized peptide-resin.

-

Initiate the coupling reaction by adding 4-6 equivalents of DIEA.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

-

Washing:

-

After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[9]

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Genetic Incorporation of p-Acetyl-L-phenylalanine into Proteins

The genetic incorporation of p-acetyl-L-phenylalanine (pAcF) allows for its site-specific placement within a protein sequence in a cellular expression system, typically E. coli.[12][13][14] This is achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes the amber stop codon (TAG).

Experimental Protocol: Site-Specific Incorporation of pAcF in E. coli

-

Plasmid System:

-

Requires two plasmids:

-

An expression vector for the target protein with a TAG codon at the desired incorporation site.

-

A plasmid encoding the orthogonal tRNA/aaRS pair specific for pAcF (e.g., pEVOL-pAcF).

-

-

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL-pAcF plasmid.

-

-

Cell Culture:

-

Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid maintenance at 37°C with shaking.

-

-

Induction of Protein Expression:

-

When the cell culture reaches an OD600 of 0.6-0.8, add p-acetyl-L-phenylalanine to the medium to a final concentration of 1-2 mM.

-

Induce the expression of the orthogonal tRNA/aaRS pair with an appropriate inducer (e.g., L-arabinose for the pEVOL plasmid).

-

Induce the expression of the target protein with an appropriate inducer (e.g., IPTG for T7 promoter-based systems).[12]

-

-

Protein Expression:

-

Continue to grow the cells at a reduced temperature (e.g., 18-30°C) for several hours to overnight to allow for protein expression and incorporation of pAcF.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press) in a suitable lysis buffer.

-

-

Protein Purification:

-

Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion). The ketone side chain of pAcF is stable to common purification reagents.[12]

-

Genetic Incorporation of p-Acetyl-L-phenylalanine Workflow.

Role in Elucidating Signaling Pathways

This compound itself is not known to directly participate in or modulate specific signaling pathways. Its significance lies in its utility as a tool to study these pathways. By incorporating the p-acetylphenylalanine moiety into a protein of interest (e.g., a receptor, kinase, or transcription factor) within a signaling cascade, researchers can introduce a unique chemical handle for bio-orthogonal chemistry.[12][15]

This allows for the site-specific attachment of various probes, such as:

-

Fluorophores: For studying protein localization, conformation, and interactions using techniques like FRET.

-

Spin Labels: For investigating protein structure and dynamics via Electron Paramagnetic Resonance (EPR) spectroscopy.[12][13]

-

Biotin Tags: For protein purification and identification of interaction partners.

-

Cross-linking Agents: To capture transient protein-protein interactions within a signaling complex.

By labeling a specific protein in a signaling pathway, its behavior and interactions can be monitored with high precision, providing valuable insights into the mechanisms of signal transduction.

Application of p-Acetyl-L-phenylalanine in Studying Signaling Pathways.

References

- 1. 4-Acetyl-L-phenylalanine 98% | CAS: 122555-04-8 | AChemBlock [achemblock.com]

- 2. americanelements.com [americanelements.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Acetyl-L-phenylalanine Hydrochloride | LGC Standards [lgcstandards.com]

- 7. CAS 122555-04-8: L-Phenylalanine, 4-acetyl- | CymitQuimica [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Boc-4-acetyl-L-phenylalanine safety and handling

An In-depth Technical Guide to the Safety and Handling of Boc-4-acetyl-L-phenylalanine

Introduction

N-tert-butoxycarbonyl-4-acetyl-L-phenylalanine (this compound) is a derivative of the essential amino acid L-phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amino moiety makes it a valuable building block in peptide synthesis and drug discovery.[1][2] Understanding its safety profile and proper handling procedures is crucial for researchers and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

While specific hazard classification for this compound is not established, based on data for similar compounds like Boc-L-phenylalanine, it is not classified as a hazardous substance.[3][4] However, it is prudent to handle it as a substance that may cause eye, skin, and respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[5]

Potential Health Effects: [5][6]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed and may cause irritation of the digestive tract.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes data for the parent compound, L-phenylalanine, and related protected amino acids to provide an estimation of its properties.

| Property | Boc-4-acetyl-D-phenylalanine | Boc-L-phenylalanine | 4-Acetyl-L-phenylalanine | L-phenylalanine |

| Molecular Formula | C₁₆H₂₁NO₅[7] | C₁₄H₁₉NO₄ | C₁₁H₁₃NO₃[8] | C₉H₁₁NO₂[9] |

| Molecular Weight | 307.34 g/mol [7] | 265.3 g/mol [3] | 207.23 g/mol [8] | 165.19 g/mol [9] |

| Appearance | Pale yellow solid[7] | White powder[5] | - | White crystalline powder[9] |

| Melting Point | - | 85 - 88 °C[10] | - | Decomposes at 271-273 °C[9] |

| Solubility | - | Insoluble in water[10] | - | Soluble in water[9] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling

Storage

-

Recommended storage temperature is 2–8 °C.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][12]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[3][13]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[3][13]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, a respirator may be necessary.[10][12]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][5] |

| Skin Contact | Remove contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[5] Seek immediate medical attention.[5] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[10]

-

Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable container for disposal.[10] Avoid generating dust.

-

Environmental Precautions: Prevent the material from entering drains, surface water, or ground water.[3]

Fire and Explosion Hazard Data

-

Flammability: The material is combustible.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a water jet.[3]

-

Hazardous Combustion Products: In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be liberated.

-

Firefighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[6][12]

-

Conditions to Avoid: Incompatible products.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[6][12]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[6][10]

Experimental Protocols

Protocol for Safe Handling and Weighing of a Powdered Compound

-

Preparation:

-

Ensure the work area (e.g., a chemical fume hood or a balance with a draft shield) is clean and uncluttered.

-

Don the required PPE: lab coat, safety glasses, and gloves.

-

-

Weighing:

-

Use a weigh boat or weighing paper on an analytical balance.

-

Carefully transfer the desired amount of this compound using a clean spatula.

-

Avoid creating dust. If dust is generated, use a gentle brush to clean the balance and surrounding area.

-

-

Transfer:

-

Carefully transfer the weighed compound to the reaction vessel.

-

-

Cleanup:

-

Clean the spatula and any contaminated surfaces.

-

Dispose of the weigh boat/paper and any contaminated wipes in the appropriate waste container.

-

Remove gloves and wash hands thoroughly.

-

Visualizations

Caption: Workflow for the safe handling of chemical compounds.

Caption: Logical relationship of Personal Protective Equipment.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. carlroth.com [carlroth.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. peptide.com [peptide.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Boc-4-acetyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-acetyl-L-phenylalanine is a valuable non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a ketone handle into peptides. This functionality allows for site-specific modifications, such as the attachment of probes, labels, or other molecules through oxime or hydrazone ligation. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group ensures compatibility with the widely used Boc-SPPS strategy. These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides and highlight its utility in biochemical and pharmaceutical research.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₅ | Chem-Impex |

| Molecular Weight | 307.34 g/mol | Chem-Impex |

| Appearance | Pale yellow solid | Chem-Impex |

| Purity | ≥ 99% (HPLC) | Chem-Impex |

| Storage | 2 - 8 °C | Chem-Impex |

Applications in Research and Drug Development

The incorporation of 4-acetyl-L-phenylalanine into peptides opens up a range of applications:

-

Site-Specific Labeling: The ketone group serves as a bioorthogonal handle for the attachment of fluorescent dyes, biotin, or other reporter molecules, enabling studies on peptide localization, trafficking, and protein-protein interactions.[1]

-

Peptide-Drug Conjugates: The acetyl moiety can be used to link cytotoxic drugs or other therapeutic agents to a target peptide, facilitating targeted drug delivery.

-

Probing Protein-Protein Interactions: Peptides containing 4-acetyl-L-phenylalanine can be used as baits to capture and identify interacting proteins through chemical cross-linking strategies.[2]

-

Kinase Activity Probes: The acetyl group can be a recognition element for certain kinases or can be further modified to create specific kinase inhibitors or activity-based probes.[3][4]

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual Boc-SPPS. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Swelling

Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable for the synthesis of peptides containing this compound.[5]

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[6]

-

Drain the solvent.

-

Boc Deprotection

The Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in DCM.[5]

-

Procedure:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

-

Drain the deprotection solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[5]

-

Drain the solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[6]

-

Neutralization

The protonated N-terminus of the peptide-resin is neutralized to the free amine before coupling.[7]

-

Procedure:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once.

-

Wash the resin with DCM (5x) to remove excess base.[6]

-

Coupling of this compound

Standard coupling reagents used in Boc-SPPS can be employed for the incorporation of this compound. HBTU/HOBt or DCC are common choices.[6]

-

Procedure (using HBTU/HOBt):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[6]

-

Monitor the coupling reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[6]

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[6]

-

Peptide Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like Cys, Met, or Trp, scavengers must be included.[7][8]

-

Standard Cleavage Cocktail (for peptides without sensitive residues):

-

95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)[9]

-

-

Cleavage Cocktail for Peptides with Sensitive Residues (Reagent K):

-

82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[7]

-

-

Procedure:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Add the appropriate cleavage cocktail to the resin (10 mL per gram of resin).[10]

-

Stir the mixture at room temperature for 1.5-2 hours.[10]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10 times the volume of the filtrate).[8]

-

Incubate at -20°C for at least 1 hour to maximize precipitation.[8]

-

Centrifuge or filter to collect the peptide pellet.

-

Wash the pellet with cold diethyl ether (2-3 times) and dry under vacuum.[8]

-

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12]

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).[12]

-

Monitor the elution at 210-220 nm.[12]

-

Collect fractions containing the desired peptide.

-

Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[11]

-

Quantitative Data Summary

The following table summarizes typical quantitative data for a standard Boc-SPPS cycle and final peptide yield. These values are sequence-dependent and may require optimization.

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[6] |

| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis.[6] |

| Final Purified Peptide Yield | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant material loss.[6] |

Visualizations

Boc-SPPS Workflow

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Application in a Kinase Signaling Pathway